

Application Notes and Protocols for SRPIN803 in a Choroidal Neovascularization Model

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Compound of Interest

Compound Name: SRPIN803

Cat. No.: B610994

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Introduction

Choroidal neovascularization (CNV) is a critical factor in the progression of neovascular age-related macular degeneration (nAMD), a primary cause of severe vision loss. The development of novel therapeutic agents to inhibit CNV is a significant focus of ophthalmic research.

SRPIN803 has emerged as a promising small molecule inhibitor with anti-angiogenic properties. These application notes provide a comprehensive overview of the use of **SRPIN803** in a preclinical mouse model of CNV, including its mechanism of action, experimental protocols, and key quantitative data.

SRPIN803 is a potent dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).^{[1][2]} Its dual-targeting mechanism leads to a more effective reduction in the production of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, compared to inhibitors targeting only SRPK1.^{[1][2]} In a murine model of laser-induced CNV, topical administration of **SRPIN803** as an eye ointment has been shown to significantly inhibit the development of neovascular lesions.^{[1][2]}

Data Presentation

The following tables summarize the in vitro inhibitory activity of **SRPIN803** and its in vivo efficacy in the laser-induced CNV mouse model.

Table 1: In Vitro Kinase Inhibitory Activity of **SRPIN803**

Kinase	IC50 (nM)
SRPK1	2,400
CK2	203

Data represents the half-maximal inhibitory concentration (IC50) of **SRPIN803** against the target kinases.

Table 2: Effect of Topical **SRPIN803** Eye Ointment on Laser-Induced Choroidal Neovascularization in Mice

Treatment Group	Mean CNV Area (μm^2) \pm SEM	Percentage Inhibition (%)
Vehicle Control	30,737 \pm 3,758	-
SRPIN803 (concentration not specified)	Significantly lower than control	Significant

Note: While the source indicates significant inhibition, the precise concentration of **SRPIN803** in the eye ointment and the exact percentage of CNV inhibition were not available in the public domain.

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This protocol describes the induction of CNV in mice, a standard model for studying nAMD.

Materials:

- C57BL/6J mice (8 weeks old)
- Anesthetic cocktail (e.g., ketamine/xylazine)

- Tropicamide (1%) and phenylephrine (2.5%) for pupil dilation
- Slit-lamp biomicroscope
- Argon laser photocoagulator (532 nm)
- Cover glass

Procedure:

- Anesthetize the mice via intraperitoneal injection.
- Dilate the pupils of the mice with one drop of tropicamide and phenylephrine.
- Place the mouse on a stereotaxic stage for stabilization.
- Using a slit-lamp delivery system, apply four laser spots around the optic nerve in each eye. The laser parameters should be optimized but are typically around 150 mW power, 100 ms duration, and 50 μm spot size. The endpoint for a successful laser burn is the appearance of a vaporization bubble, indicating the rupture of Bruch's membrane.
- Administer a topical antibiotic ointment to the eyes to prevent infection.
- Monitor the animals until they have fully recovered from anesthesia.

Topical Administration of SRPIN803 Eye Ointment

Materials:

- **SRPIN803**
- Ophthalmic ointment base (e.g., petrolatum)
- Syringes and mixing equipment

Procedure:

- Prepare the **SRPIN803** eye ointment by thoroughly mixing the compound with the ophthalmic base to the desired concentration. Note: The specific concentration used in

published studies is not publicly available and would need to be optimized.

- Following the induction of CNV, apply a small amount (approximately 5 μ L) of the **SRPIN803** or vehicle control ointment topically to the cornea of each eye.
- The frequency of administration should be determined based on the experimental design, but a twice-daily application is a common starting point.

Quantification of Choroidal Neovascularization

This protocol outlines the method for visualizing and quantifying the extent of CNV.

Materials:

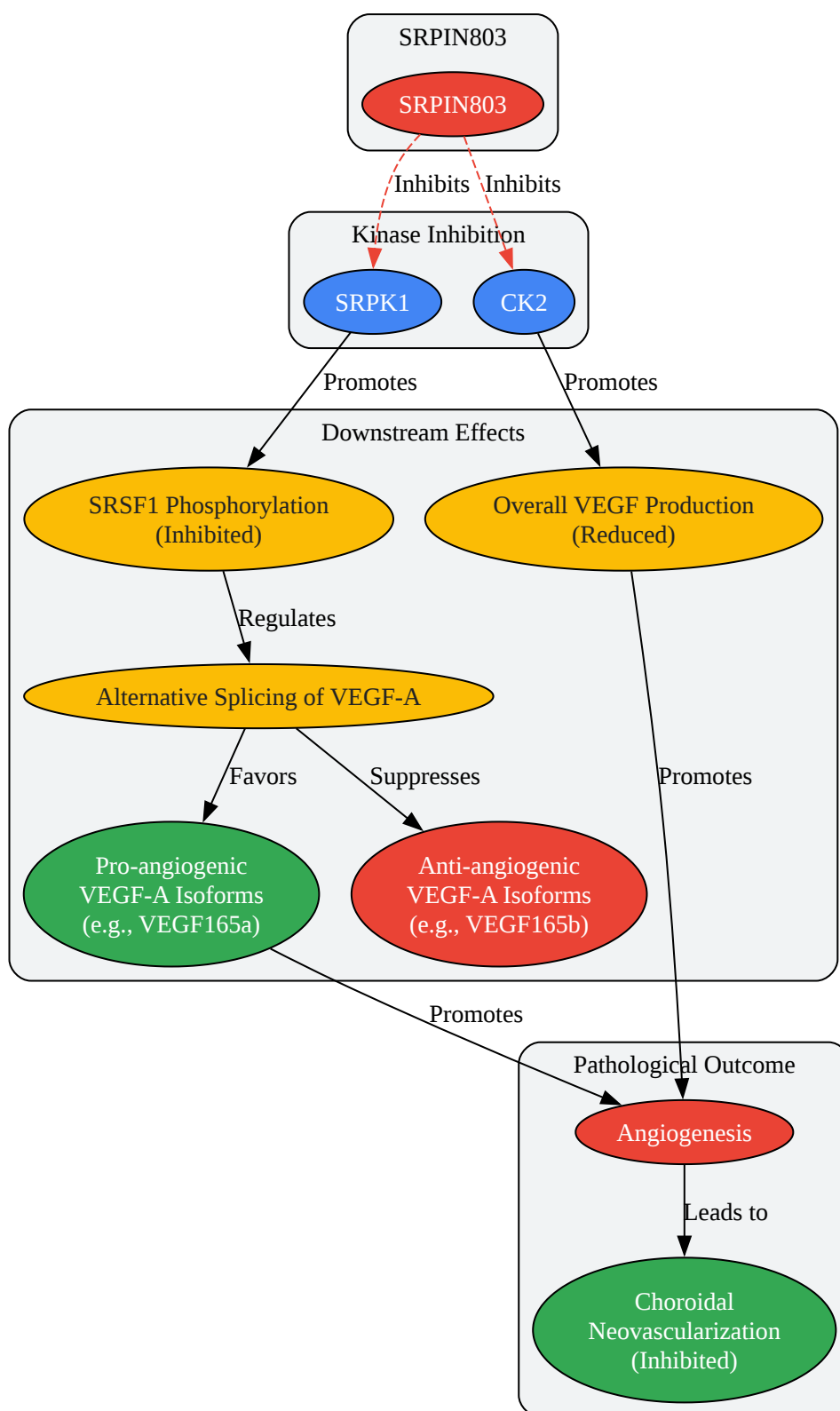
- Phosphate-buffered saline (PBS)
- Fluorescein-isothiocyanate (FITC)-dextran (or other vascular labeling agent)
- 4% Paraformaldehyde (PFA)
- Dissecting microscope and tools
- Fluorescence microscope with imaging software

Procedure:

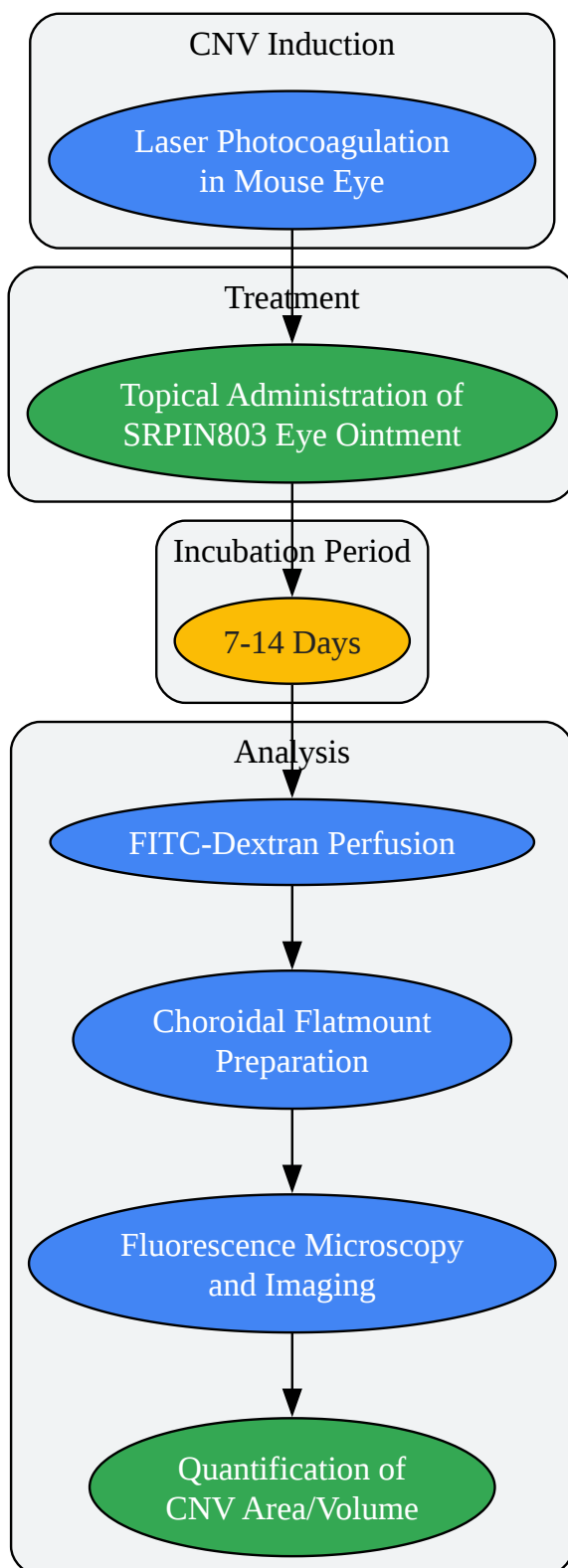
- Seven to fourteen days after laser induction, anesthetize the mice.
- Perfuse the mice transcardially with PBS followed by a solution of FITC-dextran to label the vasculature.
- Enucleate the eyes and fix them in 4% PFA for 1-2 hours.
- Under a dissecting microscope, carefully dissect the anterior segment and the retina to isolate the RPE-choroid-sclera complex.
- Make four radial incisions in the complex to allow it to be flat-mounted on a microscope slide with the RPE side up.

- Capture fluorescent images of the CNV lesions using a fluorescence microscope.
- Use image analysis software (e.g., ImageJ) to measure the area or volume of the fluorescent CNV lesions.
- Calculate the mean CNV area/volume for each treatment group and perform statistical analysis to determine the significance of any observed inhibition.

Signaling Pathways and Experimental Workflows



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